molecular formula C7H5N3O3 B1422056 6-Nitrobenzo[d]isoxazol-3-amine CAS No. 89793-83-9

6-Nitrobenzo[d]isoxazol-3-amine

Cat. No. B1422056
CAS RN: 89793-83-9
M. Wt: 179.13 g/mol
InChI Key: LOKHBIVWILMMIW-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 . It is also known by other synonyms such as 1,2-Benzisoxazol-3-amine, 6-nitro-;6-Nitro-benzo[d]isoxazol-3-ylamine .


Synthesis Analysis

Isoxazoles, including 6-Nitrobenzo[d]isoxazol-3-amine, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of 6-Nitrobenzo[d]isoxazol-3-amine consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment .

Scientific Research Applications

Synthesis and Oxidative Cyclization

A method was developed for selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7 via oxidative nucleophilic substitution. This led to the synthesis of tricyclic heteroaromatic systems such as isoxazolo[5,4-e]benzofuroxan (Bastrakov et al., 2009).

Aromatic Nucleophilic Substitution

A study demonstrated the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, resulting in N-substituted 3-amino-2-nitrobenzo[b]thiophenes. This reaction offered insights into novel synthetic routes and mechanisms (Guerrera et al., 1995).

Reductive Heterocyclization

Quinoline-4-amines were synthesized from substituted 3-(2-nitrophenyl)isoxazoles using a reductive heterocyclization process. This method allowed for the synthesis of various heterocyclic compounds (Coffman et al., 2014).

Biomolecular Sensing

Nitrobenzoxadiazole (NBD) compounds, including derivatives of 6-nitrobenzo[d]isoxazol-3-amine, have been used as advanced chemical tools for biomolecular sensing. They display unique reactivity and environmental sensitivity beneficial in biological applications (Jiang et al., 2021).

Enhanced CO2 Capture

An amine-functionalized benzimidazole-linked polymer, synthesized using nitro groups, showed enhanced CO2 uptake and selectivity, demonstrating the compound's potential in environmental applications (Islamoglu et al., 2016).

Co-crystal Formation

Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acids have contributed to the understanding of molecular binding and co-crystal formation, highlighting the potential in crystallography and molecular design (Jin et al., 2012).

Future Directions

Isoxazoles, including 6-Nitrobenzo[d]isoxazol-3-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

6-nitro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKHBIVWILMMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680537
Record name 6-Nitro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzo[d]isoxazol-3-amine

CAS RN

89793-83-9
Record name 6-Nitro-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89793-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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